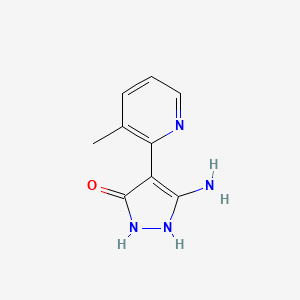
5-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with a methylthio group at the 2-position and a p-tolyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-(p-tolyl)pyrimidine with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The pyrimidine ring can undergo substitution reactions, particularly at the 4-position, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as DMF or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)-5-phenylpyrimidin-4(1H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(Ethylthio)-5-(p-tolyl)pyrimidin-4(1H)-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one is unique due to the specific combination of substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, while the methylthio group can participate in various chemical transformations.
Propriétés
Numéro CAS |
61044-91-5 |
|---|---|
Formule moléculaire |
C12H12N2OS |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-5-9(6-4-8)10-7-13-12(16-2)14-11(10)15/h3-7H,1-2H3,(H,13,14,15) |
Clé InChI |
XMIOYTTUHLCOSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN=C(NC2=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
![7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15215154.png)
![4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-](/img/structure/B15215166.png)
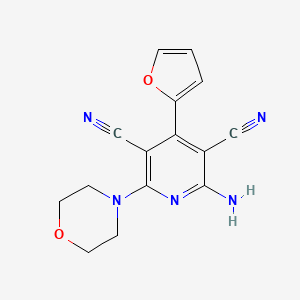
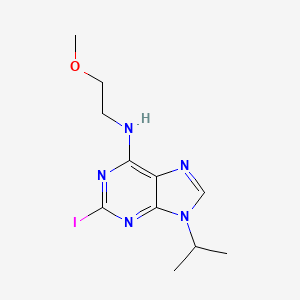
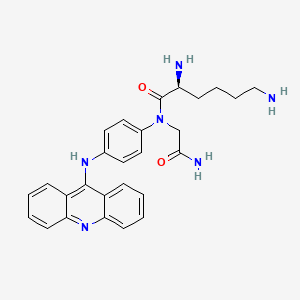
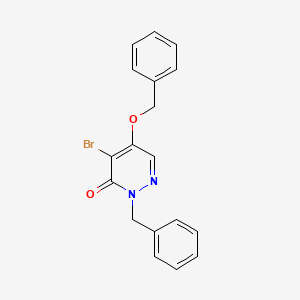
![2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15215201.png)


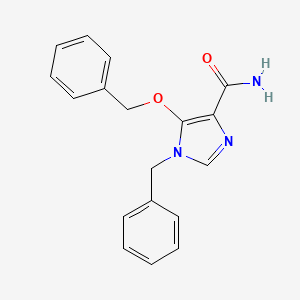
![3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan](/img/structure/B15215255.png)
